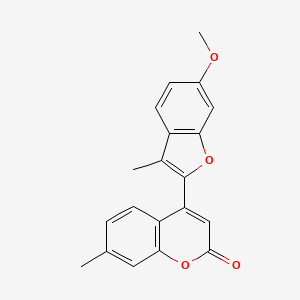

4-(6-methoxy-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one

Description

4-(6-Methoxy-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one is a heterocyclic compound featuring a chromen-2-one (coumarin) core fused with a 6-methoxy-3-methylbenzofuran moiety. The molecular formula is C₂₀H₁₆O₄ (inferred from structural analogs in and ), with a molecular weight of approximately 328.34 g/mol. Its structure includes a methoxy group at position 6 of the benzofuran ring and a methyl group at position 3 of benzofuran, along with a methyl group at position 7 of the chromen-2-one scaffold.

Properties

IUPAC Name |

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-11-4-6-15-16(10-19(21)23-17(15)8-11)20-12(2)14-7-5-13(22-3)9-18(14)24-20/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOOUUXQTQKVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Intermediate: The initial step involves the synthesis of the benzofuran intermediate. This can be achieved through the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, with a methoxy-substituted phenol under acidic conditions.

Coupling Reaction: The benzofuran intermediate is then coupled with a chromenone derivative. This step often requires the use of a coupling reagent such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3).

Final Cyclization: The final step involves the cyclization of the coupled product to form the desired compound. This can be facilitated by heating the reaction mixture under reflux conditions in an appropriate solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens (for halogenation) and nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Solvents: Ethanol, toluene, dichloromethane (DCM)

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Alcohol derivatives

Substitution: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, 4-(6-methoxy-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has shown potential in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities and protein-ligand interactions.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its structural features suggest it may have antioxidant, anti-inflammatory, and anticancer activities. Research is ongoing to determine its efficacy and safety in clinical applications.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-(6-methoxy-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and synthetic differences between 4-(6-methoxy-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one and analogous compounds:

Structural and Functional Comparisons

Benzofuran vs. Chromen-2-one Modifications: The target compound’s benzofuran moiety (6-methoxy-3-methyl) distinguishes it from simpler analogs like 4-(1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one , which lacks substituents on the benzofuran ring. Methoxy and methyl groups enhance lipophilicity (predicted logP ~3.9 for the target vs. ~3.5 for the unsubstituted analog) . Compared to 6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one , positional isomerism of the methoxy group (6 vs.

Halogenated Derivatives :

- Bromo- and chloro-substituted analogs (e.g., 6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one ) exhibit increased molecular polarity due to hydroxyl and hydroxymethyl groups, contrasting with the target’s methoxy and methyl groups. Halogens also introduce steric and electronic effects, influencing reactivity.

Epoxide and Phenyl Modifications: 6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one incorporates an epoxide functional group, which may confer reactivity in crosslinking or covalent binding applications.

Biological Activity

The compound 4-(6-methoxy-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one , a derivative of benzofuran, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- IUPAC Name : this compound

- Molecular Formula : C16H14O4

- Molecular Weight : 270.28 g/mol

- CAS Number : [not provided in search results]

The presence of the benzofuran moiety contributes to its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research has demonstrated that derivatives of benzofuran, including the compound of interest, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effectiveness against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) were evaluated, revealing promising results against common pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strains | Fungal Strains | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli, S. aureus | C. albicans | 32 |

| Compound B | P. aeruginosa | A. niger | 16 |

| This compound | S. typhi, B. subtilis | Fusarium spp. | TBD |

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored extensively. In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: In Vitro Anticancer Activity

A recent study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa, MCF-7). The results showed a dose-dependent decrease in cell viability:

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 10 µM

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. It was found to inhibit pro-inflammatory cytokines in cell culture models, suggesting its potential as a therapeutic agent for inflammatory diseases.

The biological activities of this compound are believed to be mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and proliferative processes.

- Receptor Binding : Interaction with specific receptors could modulate cellular responses leading to apoptosis in cancer cells.

- Antioxidant Activity : Some studies suggest that this compound possesses antioxidant properties that contribute to its protective effects against oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.